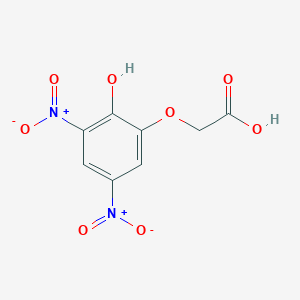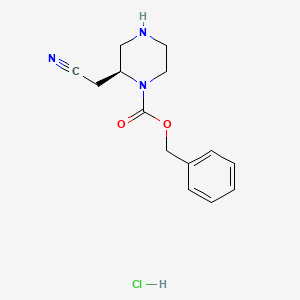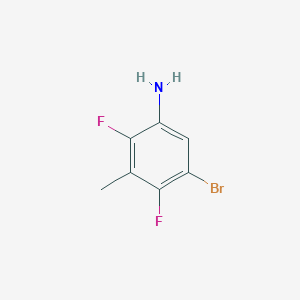
2-Cyclohexyl-benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-benzene-1,3-diol is an organic compound with the molecular formula C12H16O2. It is a white crystalline solid that is soluble in water and other solvents. This compound belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-benzene-1,3-diol can be synthesized through the cyclohexylation of resorcinol with cyclohexanol. The reaction is typically conducted in a 100 ml Parr Autoclave (SS-316) in a batch mode. Known amounts of reactants and the catalyst are mixed and placed into the autoclave, which is then flushed with nitrogen to remove dissolved air. The autoclave is pressurized to 400 psig with nitrogen and stirred at 800 rpm. The reaction is initiated by heating the autoclave to the desired temperature and conducted for a fixed time interval .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is analyzed for the conversions of reactants and products distribution using gas chromatography equipped with a flame ionization detector .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-benzene-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a base to form benzenediol and a carboxylate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the benzene ring can be substituted with other functional groups.
Major Products Formed
The major products formed from these reactions include various substituted benzenediols and cyclohexyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclohexyl-benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including the modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Cyclohexyl-benzene-1,3-diol can be compared with other similar compounds, such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
2-cyclohexylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h4,7-9,13-14H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSSKYAQQBLTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)




![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B6297005.png)




